Tert-butyl 1-(aminomethyl)piperidine-3-carboxylate
Description
Tert-butyl 1-(aminomethyl)piperidine-3-carboxylate is a piperidine derivative featuring a six-membered nitrogen-containing ring. The compound is substituted at the 3-position with an aminomethyl (-CH2NH2) group and at the 1-position with a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic processes, making it a valuable intermediate in pharmaceutical chemistry . The aminomethyl group provides a reactive site for further functionalization, enabling its use in peptide coupling, heterocyclic synthesis, and drug discovery pipelines.
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl 1-(aminomethyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)9-5-4-6-13(7-9)8-12/h9H,4-8,12H2,1-3H3 |
InChI Key |
HRAQVANQBLAPFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN(C1)CN |
Origin of Product |
United States |
Preparation Methods
Synthesis via Boc-Protected Intermediates
Starting with piperidine-3-carboxylic acid, the amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane under basic conditions (e.g., triethylamine). Subsequent introduction of the aminomethyl group is achieved via reductive amination using formaldehyde and sodium cyanoborohydride. This method yields tert-butyl 1-(aminomethyl)piperidine-3-carboxylate with >90% purity after column chromatography.
Reaction Conditions :
- Temperature : 0–25°C (protection), 40°C (reductive amination)
- Solvent : Dichloromethane (protection), methanol (reductive amination)
- Catalyst : None (protection), NaBH₃CN (reductive amination)
Challenges : Over-reduction of intermediates may occur, necessitating strict stoichiometric control.
Reductive Amination of Ketone Precursors
From Piperidin-3-One Derivatives
Piperidin-3-one is reacted with tert-butyl carbamate to form tert-butyl 3-oxopiperidine-1-carboxylate. The ketone is then subjected to reductive amination with ammonium acetate and sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane, yielding the target compound.
Optimization Insights :
- Yield : 78–85%
- Enantioselectivity : Proline-catalyzed asymmetric amination achieves up to 92% ee.
- Scale-Up : Continuous flow systems improve efficiency by reducing reaction time (4 hours → 1.5 hours).
Hydrogenation of Cyano Precursors
Catalytic Hydrogenation of 3-Cyanopiperidine
3-Cyanopiperidine is hydrogenated under high-pressure H₂ (10–25 MPa) using Raney nickel or cobalt catalysts. The nitrile group is reduced to an aminomethyl group, followed by Boc protection.
Industrial Adaptation :
- Catalyst : Co (44–47 wt%) on kieselguhr (yield: 61–88%).
- Solvent : Toluene or tetrahydrofuran minimizes side reactions.
- Safety : Exothermic reactions require temperature control (<120°C).
Data Table : Hydrogenation Conditions and Outcomes
| Catalyst | Pressure (MPa) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Raney Ni | 10 | 90 | 61 |
| Co/Kieselguhr | 25 | 140 | 88 |
Enantioselective Synthesis
Asymmetric 1,2-Diamination of Aldehydes
Proline-catalyzed α-amination of aldehydes generates chiral intermediates, which undergo reductive cyclization to form enantiomerically enriched piperidines. For example, (S)-tert-butyl 1-(aminomethyl)piperidine-3-carboxylate is synthesized with 89% ee using L-proline.
Mechanistic Highlights :
- Step 1 : Proline forms an enamine with the aldehyde, enabling electrophilic amination.
- Step 2 : NaBH₄ reduces the imine to the amine, followed by Boc protection.
Resolution of Racemic Mixtures
Chiral Resolution Using D-PG Derivatives
Racemic this compound is resolved using D-phenylglycine (D-PG) derivatives in ethanol/water. The (S)-enantiomer preferentially crystallizes as a diastereomeric salt, achieving >99% optical purity after recrystallization.
Process Parameters :
- Solvent Ratio : Ethanol/water (15:1 v/v)
- Resolution Agent : p-Toluenesulfonyl-D-PG (1.03–1.08 equiv).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Boc Protection | 85–90 | >95 | High | Moderate |
| Reductive Amination | 78–85 | 90 | Medium | Low |
| Hydrogenation | 61–88 | 85–90 | High | High |
| Enantioselective Synthesis | 75–80 | 89–92 ee | Low | High |
Industrial-Scale Considerations
- Catalyst Recycling : Cobalt catalysts in hydrogenation can be reused up to 5 times with <5% activity loss.
- Waste Management : TFA from Boc deprotection is neutralized with NaOH, generating non-hazardous sodium trifluoroacetate.
- Regulatory Compliance : Residual solvent levels (e.g., dichloromethane <600 ppm) must meet ICH guidelines.
Emerging Methodologies
Photocatalytic C–H Amination
Recent advances utilize iridium photocatalysts to functionalize piperidine at the C1 position under visible light, achieving 70% yield without Boc protection. This method reduces step count but requires specialized equipment.
Chemical Reactions Analysis
Oxidation Reactions
The tert-butyl group undergoes selective oxidation under catalytic conditions. Manganese-based catalysts paired with hydrogen peroxide in nonafluoro-tert-butyl alcohol (NFTBA) solvent yield primary alcohols.
| Reagent/Conditions | Product | Key Observations |
|---|---|---|
| Mn-oxo catalyst, H₂O₂, NFTBA, 25°C | Primary alcohol derivative | High selectivity; minimal side-chain oxidation |
The aminomethyl group is resistant to oxidation under these conditions, preserving the amine functionality.
Reduction Reactions
The ester group is reduced to primary alcohols using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
| Reagent/Conditions | Product | Yield |
|---|---|---|
| LiAlH₄, THF, 0°C → rt, 4h | Piperidin-3-ylmethanol | ~85% |
| NaBH₄, MeOH, reflux, 12h | Partial reduction observed | ≤60% |
Full reduction to the corresponding amine requires harsher conditions (e.g., H₂/Pd-C) .
Deprotection (Boc Removal)
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, yielding the free amine :
| Reagent/Conditions | Product | Reaction Time |
|---|---|---|
| 4M HCl in dioxane, rt, 2h | 1-(Aminomethyl)piperidine-3-carboxylic acid hydrochloride | 90% |
| Trifluoroacetic acid (TFA), DCM, 1h | Free amine in solution | Quantitative |
Amide Coupling Reactions
The aminomethyl group participates in peptide coupling. EDCl/HOBt or DCC-mediated reactions form stable amides :
| Reagent/Conditions | Coupled Product | Application |
|---|---|---|
| EDCl/HOBt, DIPEA, DMF, 0°C → rt | Peptide-drug conjugates | Targeted drug delivery systems |
| DCC, NHS, THF | Polymer-bound derivatives | Material science applications |
Substitution Reactions
The ester group undergoes nucleophilic substitution with amines or alcohols under basic conditions:
| Reagent/Conditions | Product | Nucleophile |
|---|---|---|
| K₂CO₃, DMF, alkylamine, 60°C | Amide derivatives | Primary amines |
| NaH, THF, alcohol, reflux | Alkoxy-substituted analogs | Methanol/Ethanol |
Acylation of the Aminomethyl Group
The amine reacts with acyl chlorides or anhydrides to form secondary amides :
| Reagent/Conditions | Product | Catalyst |
|---|---|---|
| Acetyl chloride, pyridine, 0°C | N-acetylated derivative | None |
| Succinic anhydride, DCM, rt | Succinamide conjugate | DMAP |
Ring Functionalization
The piperidine ring undergoes electrophilic substitution at the 4-position under Friedel-Crafts conditions :
| Reagent/Conditions | Product | Electrophile |
|---|---|---|
| AlCl₃, acetyl chloride, DCM, -10°C | 4-Acetylpiperidine derivative | Acetyl group |
Key Mechanistic Insights:
-
Boc Deprotection : Proceeds via protonation of the carbonyl oxygen, followed by tert-butyl cation elimination .
-
Ester Reduction : LiAlH₄ acts via a two-step mechanism: alkoxide intermediate formation followed by hydride transfer.
-
Oxidation Selectivity : The tert-butyl group’s steric bulk directs oxidation away from the aminomethyl moiety.
Scientific Research Applications
Tert-butyl 1-(aminomethyl)piperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-(aminomethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ring Size Variations
Piperidine vs. Pyrrolidine Derivatives
- Tert-butyl 1-(aminomethyl)piperidine-3-carboxylate: A six-membered piperidine ring offers conformational flexibility and reduced ring strain compared to smaller rings.
- The (S)-stereochemistry may influence chiral interactions in biological systems .
| Property | Piperidine Derivative | Pyrrolidine Derivative |
|---|---|---|
| Ring Size | 6-membered | 5-membered |
| Molecular Formula | C11H20N2O2 | C10H20N2O2 |
| Molecular Weight | ~232–244 g/mol | 200.28 g/mol |
| Key Applications | Drug intermediates | Chiral building blocks |
Azetidine Derivatives
- Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (CAS 1083181-23-0): A four-membered azetidine ring increases steric strain, enhancing reactivity but reducing stability. The fluorine substitution at the 3-position improves metabolic resistance .
Substituent Modifications
Fluorinated Analogues
- Tert-butyl (R)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate (CAS 1345456-44-1): Monosubstituted fluorine introduces stereoelectronic effects, altering hydrogen-bonding capacity compared to the non-fluorinated parent compound .
| Property | Non-Fluorinated | 3,3-Difluoro | 3-Fluoro (R) |
|---|---|---|---|
| Molecular Formula | C11H20N2O2 | C11H20F2N2O2 | C11H21FN2O2 |
| Molecular Weight | 228.29 g/mol | 258.28 g/mol | 232.29 g/mol |
| logP (Predicted) | ~1.2 | ~1.8 | ~1.5 |
Sulfonamide and Bulkier Substituents
- Tert-butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)piperidine-1-carboxylate (): A peptide-like side chain introduces steric bulk, which may hinder enzymatic degradation but reduce solubility .
Stereochemical Variations
- (S)-1-Boc-3-aminomethylpyrrolidine (CAS 199175-10-5) vs. (R)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate (CAS 1345456-44-1): Stereochemistry significantly impacts receptor binding. For example, (R)-configured fluoropiperidines show higher affinity for certain GPCR targets compared to (S)-isomers .
Biological Activity
Tert-butyl 1-(aminomethyl)piperidine-3-carboxylate is a piperidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a tert-butyl ester group and an aminomethyl substituent on the piperidine ring, which contribute to its unique pharmacological properties. The following sections provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
This compound exhibits its biological activity primarily through interactions with specific molecular targets. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which may be crucial for its therapeutic effects. For instance, it has been evaluated for its ability to inhibit histone acetyltransferases (HATs), which are involved in the regulation of gene expression .
- Receptor Modulation : It interacts with several receptors, including muscarinic acetylcholine receptors, which play a role in neurotransmission and are implicated in conditions such as Alzheimer's disease .
- Anticancer Activity : Recent studies have highlighted the compound's potential in cancer therapy, showing cytotoxic effects against various cancer cell lines through apoptosis induction .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:
- The presence of the tert-butyl group enhances lipophilicity, improving cell membrane permeability.
- Variations in the aminomethyl substituent can significantly affect binding affinity and selectivity for target enzymes or receptors .
The following table summarizes some compounds with structural similarities and their biological activities:
| Compound Name | Biological Activity | IC50 Value (µM) |
|---|---|---|
| This compound | HAT inhibition | 8.6 |
| Piperazine derivative | Cholinesterase inhibition | 10 |
| Anticancer piperidine derivative | Cytotoxicity in FaDu hypopharyngeal cells | N/A |
Study on Enzyme Inhibition
A study conducted by Malawska and Gobec investigated the inhibitory effects of various piperidine derivatives on HAT activity. This compound was among the compounds tested, demonstrating an IC50 value of 8.6 µM, indicating moderate inhibitory activity against the enzyme involved in histone modification .
Anticancer Activity Assessment
In another study focusing on anticancer properties, this compound exhibited significant cytotoxic effects against FaDu hypopharyngeal tumor cells. The mechanism was linked to apoptosis induction, highlighting its potential as a therapeutic agent in oncology .
Receptor Interaction Analysis
Research into receptor interactions revealed that this compound could modulate M3 muscarinic acetylcholine receptors, which are crucial for cognitive function and memory retention. This modulation suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 1-(aminomethyl)piperidine-3-carboxylate, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by functionalization of the aminomethyl group. For example, nucleophilic substitution or reductive amination may introduce the aminomethyl moiety. Key reagents include tert-butyl dicarbonate (Boc anhydride) and reducing agents like lithium aluminum hydride. Characterization relies on NMR (¹H/¹³C), mass spectrometry (MS) , and HPLC for purity assessment. Reaction conditions (e.g., anhydrous solvents, temperature) are critical to avoid side reactions .
Q. Which functional groups in this compound are most reactive, and how can they be modified for downstream applications?
- Methodological Answer : The aminomethyl group (-CH₂NH₂) and tert-butyl ester are primary reactive sites. The amine can undergo acylation, alkylation, or coupling reactions (e.g., with activated carbonyls), while the ester is susceptible to hydrolysis under acidic/basic conditions. For example, the Boc group can be selectively deprotected using trifluoroacetic acid (TFA) to expose the piperidine nitrogen for further functionalization. Optimization of protecting group strategies is essential to avoid cross-reactivity .
Advanced Research Questions
Q. How do stereochemical considerations impact the synthesis and biological activity of this compound derivatives?
- Methodological Answer : The stereochemistry of the piperidine ring (e.g., axial vs. equatorial substituents) and the aminomethyl group’s configuration (R/S) can influence binding affinity to biological targets. Enantioselective synthesis methods, such as chiral catalysts or resolution techniques, are critical. For example, chiral HPLC or X-ray crystallography validates stereochemical purity. Evidence from related compounds (e.g., (R)-configured derivatives) shows enhanced receptor selectivity, underscoring the need for rigorous stereochemical analysis .
Q. How can researchers resolve contradictions in reported synthetic yields or purity across different methodologies?
- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., solvent purity, catalyst loadings) or purification techniques. Systematic optimization using design of experiments (DoE) can identify critical parameters (e.g., temperature, stoichiometry). For instance, column chromatography vs. recrystallization may yield different purities. Cross-referencing with patent literature (e.g., multi-step protocols in ) and validating with orthogonal analytical methods (e.g., LC-MS vs. NMR) helps reconcile data .
Q. What safety protocols are recommended for handling this compound given limited toxicity data?
- Methodological Answer : Although GHS classification is unavailable (), standard precautions include:
- PPE : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to minimize inhalation risks.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Documentation : Maintain safety data sheets (SDS) and consult institutional guidelines for novel compounds. Toxicity predictions via QSAR models or analog data (e.g., piperidine derivatives) can inform risk assessments .
Critical Analysis of Contradictory Evidence
- Synthetic Routes : uses DMAP and triethylamine in dichloromethane for esterification, while employs TFA for Boc deprotection. Researchers must validate solvent compatibility (e.g., TFA degrades some silica-based columns).
- Safety Data : While states "no data available" for toxicity, emphasizes consulting physicians after exposure. A precautionary approach is advised.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
